

Technical Guide: Mass Spectrometry-Based Identification of SIRT5 Substrates

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Compound of Interest		
Compound Name:	Sirtuin modulator 5	
Cat. No.:	B15585023	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Sirtuin 5 (SIRT5) is a crucial NAD+-dependent protein deacylase primarily located in the mitochondria.[1][2] It plays a significant role in regulating cellular homeostasis by removing negatively charged acyl groups from lysine residues, including succinyl, malonyl, and glutaryl moieties.[2][3][4] This activity modulates key metabolic pathways such as the tricarboxylic acid (TCA) cycle, fatty acid oxidation, glycolysis, and the urea cycle.[5][6][7] Given its involvement in metabolism and various pathologies like cancer and metabolic disorders, identifying the substrates of SIRT5 is critical for understanding its biological function and for developing therapeutic interventions.[8][9] Mass spectrometry (MS)-based proteomics has become the definitive tool for the large-scale, unbiased identification and quantification of SIRT5 substrates. [5][10]

This guide provides an in-depth overview of the core mass spectrometry workflows, experimental protocols, and data analysis strategies used to identify and quantify SIRT5 substrates.

Experimental Workflow for SIRT5 Substrate Identification

The identification of SIRT5 substrates typically involves a comparative quantitative proteomic analysis between a system with normal SIRT5 activity and one where its activity is diminished, either through genetic knockout/knockdown or chemical inhibition.[8][11] An increase in a



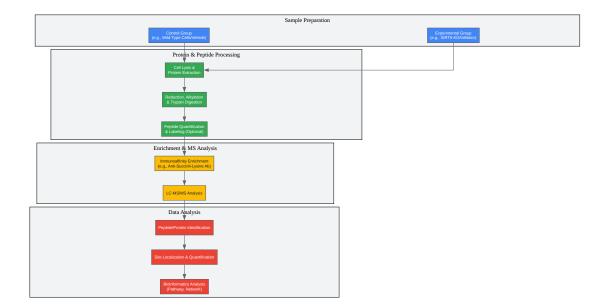




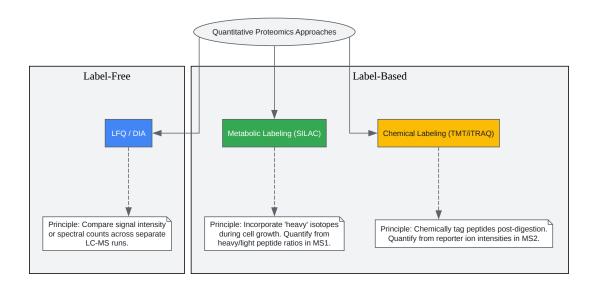
specific acylation (e.g., succinylation) on a protein in the SIRT5-deficient system suggests it is a potential substrate.

The general workflow consists of several key stages: sample preparation, protein digestion, enrichment of acylated peptides, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][11][12]

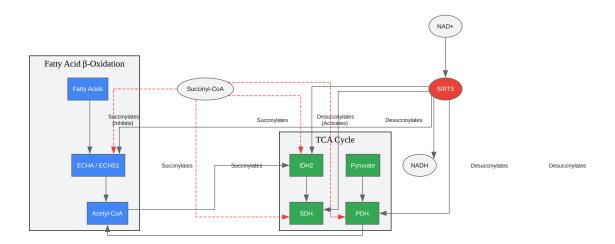




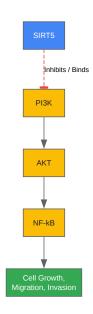












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